4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid
CAS No.: 332390-96-2
Cat. No.: VC21461463
Molecular Formula: C20H19N3O5
Molecular Weight: 381.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332390-96-2 |
|---|---|
| Molecular Formula | C20H19N3O5 |
| Molecular Weight | 381.4g/mol |
| IUPAC Name | 4-[5-(4-methylphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C20H19N3O5/c1-13-5-7-14(8-6-13)17-12-18(15-3-2-4-16(11-15)23(27)28)22(21-17)19(24)9-10-20(25)26/h2-8,11,18H,9-10,12H2,1H3,(H,25,26) |
| Standard InChI Key | WCKYYERUSYLGRB-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)CCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The IUPAC name 4-(5-(3-nitrophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid reflects its intricate structure:
-
Pyrazoline core: A 4,5-dihydro-1H-pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, serves as the central scaffold.
-
Substituents:
-
5-position: A 3-nitrophenyl group introduces electron-withdrawing effects via the nitro (-NO₂) group at the meta position.
-
3-position: A p-tolyl (4-methylphenyl) group contributes hydrophobic character.
-
1-position: A 4-oxobutanoic acid side chain enhances water solubility through its carboxylic acid terminus.
-
The molecular formula C₂₀H₁₉N₃O₅ (molecular weight: 381.4 g/mol) and CAS number 332390-96-2 uniquely identify this compound.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₅ |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 332390-96-2 |
| Key Functional Groups | Pyrazoline, Nitrophenyl, p-Tolyl, Carboxylic Acid |
| Solubility | Moderate in polar solvents (e.g., DMSO, methanol) |
| Stability | Sensitive to strong acids/bases; nitro group may degrade under UV light |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of pyrazoline derivatives typically follows a multi-step protocol involving:
-
Claisen-Schmidt Condensation: A ketone (e.g., 3-nitroacetophenone) reacts with an aldehyde (e.g., p-tolualdehyde) to form a chalcone intermediate (α,β-unsaturated ketone) .
-
Cyclization with Hydrazine: Microwave-assisted treatment of the chalcone with hydrazine hydrate induces cyclization, forming the pyrazoline ring .
-
Side-Chain Functionalization: The oxobutanoic acid moiety is introduced via nucleophilic substitution or ester hydrolysis, depending on the precursor used.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chalcone Formation | NaOH/ethanol, 60°C, 6h | 75–85 |
| Pyrazoline Cyclization | Hydrazine hydrate, MW (100°C, 20min) | 60–70 |
| Acidification | HCl/water, rt, 2h | >90 |
Optimization of solvent choice (e.g., ethanol vs. DMF) and reaction time significantly impacts yield and purity .
Physicochemical Properties
Solubility and Stability
The carboxylic acid group confers moderate aqueous solubility (~2.1 mg/mL in PBS at pH 7.4), while the aromatic nitro and p-tolyl groups enhance lipid membrane permeability. Stability studies indicate degradation under alkaline conditions (pH >9) due to hydrolysis of the nitro group, necessitating storage at 4°C in inert atmospheres.
Spectroscopic Characterization
-
NMR Spectroscopy:
-
Mass Spectrometry: ESI-MS m/z 382.1 [M+H]⁺ confirms molecular weight.
Biological Activities and Mechanisms
Anticancer Activity
Structurally related quinoline-pyrazole hybrids (e.g., 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides) inhibit cancer cell proliferation (IC₅₀ = 1.2–4.8 μM against Huh7, MCF7, and HCT116 lines) . Molecular docking suggests interactions with tubulin or DNA topoisomerase II as potential mechanisms .
Table 3: Biological Activities of Analogous Compounds
| Compound Class | Activity (IC₅₀/MIC) | Target |
|---|---|---|
| Nitrothiophene-pyrazoles | 5.71 μM (Mtb) | Bacterial redox enzymes |
| Quinoline-pyrazole amides | 1.2–4.8 μM (Cancer cells) | Tubulin/Topoisomerase II |
| MR Antagonists | ~10 nM (MR binding) | Mineralocorticoid receptor |
Applications in Research
Drug Discovery
The compound’s dual hydrophilicity-lipophilicity balance makes it a promising scaffold for:
-
Antimicrobial Agents: Nitroaromatic moieties are leveraged in designing drugs against resistant pathogens .
-
Antihypertensive Therapeutics: Pyrazoline-based MR antagonists (e.g., finerenone) validate this structural class for cardiovascular applications.
Material Science
Nitro-substituted pyrazolines serve as precursors for fluorescent dyes and coordination polymers due to their planar conjugated systems.
Analytical Characterization
Chromatographic Methods
-
HPLC: Reverse-phase C18 column (ACN/water gradient) achieves >95% purity, with retention time = 12.3 min.
Thermal Analysis
DSC thermograms show a melting point of 198–202°C, consistent with crystalline stability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume